A Technical Guide to the Pharmacological Properties of Dihydrodehydrodiconiferyl Alcohol and Its Derivatives
A Technical Guide to the Pharmacological Properties of Dihydrodehydrodiconiferyl Alcohol and Its Derivatives
Executive Summary: Dihydrodehydrodiconiferyl alcohol (DDHCA) is a naturally occurring neolignan found in a variety of plant species. As a member of the phenylpropanoid class, it has attracted significant scientific interest due to a wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the extraction, characterization, and core pharmacological properties of DDHCA and its related extracts. We delve into its anti-inflammatory, antioxidant, and anticancer activities, presenting detailed mechanistic insights and validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of DDHCA's therapeutic potential and outlining future research directions necessary to translate preclinical findings into viable clinical applications.
Introduction to Dihydrodehydrodiconiferyl Alcohol (DDHCA): A Neolignan of Therapeutic Interest
Dihydrodehydrodiconiferyl alcohol is a complex phenylpropanoid derivative classified as a neolignan. Structurally, it is formed from the oxidative coupling of two coniferyl alcohol units, which are fundamental building blocks of lignin in plant cell walls[1][2]. Its unique dihydrobenzofuran core structure is the basis for its diverse biological activities.
Chemical Structure and Classification
DDHCA belongs to the lignan family of natural products.[3] It is specifically characterized by a 2,3-dihydro-1-benzofuran skeleton. The molecule possesses multiple stereocenters, leading to various stereoisomers, such as the (7S,8R) and (7R,8S) forms, which may exhibit different biological potencies.[][5]
Natural Occurrence and Biosynthesis
DDHCA and its glycosidic derivatives are found in numerous plant species. Notable sources include Lawsonia alba[], the leaves and twigs of Liriodendron tulipifera[6], Lysimachia clethroides[3], and Eucommiae Cortex[7]. The biosynthesis involves the dimerization of coniferyl alcohol, a process mediated by intracellular peroxidases, followed by potential glycosylation to form its various derivatives.[8]
Extraction, Isolation, and Characterization
The accurate investigation of DDHCA's pharmacological properties relies on robust methods for its extraction, purification, and analytical characterization.
Rationale for Solvent Selection in Plant Extraction
The choice of solvent is critical for efficiently extracting DDHCA from plant matrices. DDHCA's phenolic nature and moderate polarity dictate the use of polar organic solvents.
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Methanol/Ethanol: These are highly effective for extracting a broad range of phenolic compounds, including DDHCA, due to their ability to disrupt plant cell walls and solubilize the target analyte. Methanol has been successfully used to extract DDHCA from Liriodendron tulipifera.[6]
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Ethyl Acetate: This solvent of medium polarity is often used in a subsequent liquid-liquid partitioning step to separate DDHCA from more polar impurities like sugars and highly polar flavonoids, or less polar lipids.[9]
Step-by-Step Protocol: Generalized Solid-Liquid Extraction and Fractionation
This protocol provides a self-validating workflow for obtaining a DDHCA-enriched fraction.
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Material Preparation: Air-dry the plant material (e.g., leaves, twigs) at room temperature and grind it into a fine powder to maximize the surface area for extraction.
-
Maceration/Ultrasonication: Submerge the powdered plant material in methanol (typically a 1:10 to 1:20 solid-to-solvent ratio).[7] Use an ultrasonic bath for 60 minutes or allow to macerate for 24-48 hours with occasional agitation to enhance extraction efficiency.
-
Filtration and Concentration: Filter the mixture to separate the solid residue from the liquid extract. Repeat the extraction process on the residue 2-3 times to ensure complete recovery. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
Solvent Partitioning (Fractionation):
-
Resuspend the crude methanolic extract in water.
-
Perform sequential liquid-liquid extractions with solvents of increasing polarity, such as n-hexane (to remove lipids), followed by chloroform or ethyl acetate (to extract DDHCA and other neolignans).[9]
-
Collect the ethyl acetate fraction, which is expected to be enriched with DDHCA.
-
-
Purification: Further purify the enriched fraction using column chromatography (e.g., silica gel or Sephadex) or preparative HPLC to isolate pure DDHCA.
Workflow Diagram: From Plant Material to Purified Compound
Analytical Characterization: Validating Compound Identity and Purity
RP-HPLC with UV detection is the standard method for quantifying DDHCA.[1][10] The separation relies on the compound's affinity for a nonpolar stationary phase (C18) versus a polar mobile phase.[10]
| Parameter | Condition | Rationale & Causality |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)[11] | The C18 stationary phase provides hydrophobic interactions necessary to retain the moderately nonpolar DDHCA, allowing for separation from more polar compounds. |
| Mobile Phase | Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B)[11] | A gradient elution is crucial for complex extracts, ensuring that compounds with a wide range of polarities are eluted efficiently. Formic acid acidifies the mobile phase to sharpen peaks by suppressing the ionization of phenolic hydroxyl groups. |
| Flow Rate | 1.0 mL/min[11] | This flow rate provides a good balance between resolution and analysis time for a standard 4.6 mm ID column. |
| Detection | UV at 280 nm[10][11] | The benzofuran and phenyl rings in DDHCA exhibit strong absorbance at this wavelength, providing high sensitivity for detection. |
| Column Temp. | 40 °C[11] | Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
For higher sensitivity and structural confirmation, LC-MS/MS is employed. This technique is particularly useful for detecting low concentrations of DDHCA in complex biological matrices like plasma.[11]
1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are essential for the unambiguous structural elucidation of isolated DDHCA, confirming connectivity and stereochemistry.[][9]
Core Pharmacological Properties and Mechanistic Insights
Research has unveiled a range of biological activities for DDHCA and its derivatives, positioning them as promising candidates for therapeutic development.
Anti-inflammatory Activity
DDHCA exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[][12]
Studies have shown that DDHCA can suppress the production of tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophages.[6] Its derivatives have also been found to inhibit cyclooxygenase-2 (COX-2) expression and prostaglandin E2 (PGE2) production, which are critical mediators of inflammation and pain.[13] This action is often linked to the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[12]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of DDHCA extract for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO): Measure NO production in the cell culture supernatant using the Griess reagent. A reduction in NO levels indicates anti-inflammatory activity.
-
Cytokine Quantification (TNF-α, IL-6): Quantify the concentration of pro-inflammatory cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Validation: Include a positive control (e.g., dexamethasone) and a vehicle control (e.g., DMSO) to validate the assay results.
Antioxidant Capacity
As a phenolic compound, DDHCA's structure is well-suited for antioxidant activity, primarily through its ability to donate a hydrogen atom to scavenge free radicals and mitigate oxidative stress.[14]
This assay is a standard, reliable method for assessing in vitro antioxidant capacity.[12][14]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of DDHCA and a positive control (e.g., Ascorbic Acid) in methanol.
-
Serial Dilutions: Create a series of dilutions from the DDHCA and control stock solutions.
-
Reaction: In a 96-well plate, mix 100 µL of each dilution with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. The scavenging activity is indicated by the discoloration of the purple DPPH solution.
-
Calculation: Calculate the percentage of radical scavenging and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). While specific IC50 values for DDHCA are not consistently reported, related compounds show potent activity, highlighting the need for direct investigation.[14]
Anticancer and Cytotoxic Effects
DDHCA and its analogs have demonstrated cytotoxic effects against various cancer cell lines, making them an active area of oncological research.[][14]
Studies have reported that DDHCA shows cytotoxicity against human colon carcinoma (HCT-116) and human hepatocellular carcinoma (HepG2) cell lines.[] Furthermore, the related compound (7R,8S)-Dehydrodiconiferyl alcohol has a noted cytotoxic effect on human ovarian cancer (SKOV-3) cells.[12][15]
| Compound/Analog | Cell Line | Activity | IC50 Value | Source |
| Dihydrodehydrodiconiferyl alcohol | HCT-116 (Colon) | Cytotoxic | 19.1 - 71.3 µg/mL | [] |
| Dihydrodehydrodiconiferyl alcohol | HepG2 (Liver) | Cytotoxic | 19.1 - 71.3 µg/mL | [] |
| (7R,8S)-Dehydrodiconiferyl alcohol | SKOV-3 (Ovarian) | Cytotoxic | 48.86 ± 9.11 µM | [12][15] |
| 8,8-bis-(dihydroconiferyl)-diferulate | CCRF-CEM (Leukemia) | Cytotoxic | 1.17 µM | [16] |
| *Range reported for a group of isolated lignans including DDHCA. |
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serially diluted concentrations of DDHCA extract for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Quantification: Measure the absorbance of the solution at ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Properties
The glycoside derivative, dihydrodehydro-diconiferyl alcohol 9'-O-β-D-glucoside (DDDC9G), possesses potent antifungal activity against various fungal strains, including Candida albicans, with minimal hemolytic effect on human cells.[17] The primary mechanism of action involves the perturbation and depolarization of the fungal plasma membrane.[17] Studies using model vesicles suggest that DDDC9G forms pores in the membrane, leading to a loss of structural integrity and cell death.[17]
DDHCA has been reported to have general antibacterial and anti-tuberculostatic properties.[] Additionally, a xylopyranoside derivative has been shown to act as an anti-hepatitis B virus (HBV) agent by inhibiting the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg) from infected liver cells.[18]
Emerging Therapeutic Applications and Future Directions
Hepatoprotective and Antifibrotic Potential
DDHCA has demonstrated selective antifibrotic activities against activated hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[6] This, combined with its reported general hepatoprotective effects, suggests its potential for treating chronic liver diseases.[]
Neuroprotective Effects: A Gap in Current Research
While general moderate alcohol consumption has been paradoxically linked in some epidemiological studies to neuroprotection, and other natural phenols are known neuroprotectants, there is a significant lack of direct research into the specific neuroprotective properties of DDHCA.[19][20] Given its potent antioxidant and anti-inflammatory activities, which are key mechanisms for combating neurodegeneration, this represents a critical and promising area for future investigation.
Challenges and Future Directions
-
Bioavailability and In Vivo Efficacy: Most current data is from in vitro studies. Future research must focus on in vivo animal models to assess the bioavailability, pharmacokinetics, and efficacy of DDHCA.
-
Structure-Activity Relationship (SAR): Systematic studies on different stereoisomers and derivatives are needed to identify the most potent molecular structures for specific therapeutic targets.
-
Sustainable Sourcing: While natural extraction is common, developing synthetic routes or biotechnological production methods (e.g., via fermentation) could provide a more sustainable and scalable supply.[7][9]
Conclusion
Dihydrodehydrodiconiferyl alcohol is a pharmacologically versatile neolignan with well-documented anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The mechanisms underlying these activities, particularly the inhibition of the NF-κB pathway and the induction of cytotoxicity in cancer cells, provide a strong rationale for its continued investigation. While the preclinical evidence is compelling, significant research is required to overcome challenges related to bioavailability and to validate its therapeutic potential in in vivo models before it can be considered for clinical development.
References
-
Anti-Inflammatory Effect of (7R,8S)-Dehydrodiconiferyl Alcohol-9′Γ-Methyl Ether from the Rhizome of Belamcanda Chinensis: Role of Mir-146a and Mir-155. Biomedical and Pharmacology Journal. [Link]
-
Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans. PubMed. [Link]
-
(7S,8R)-Dihydrodehydrodiconiferyl Alcohol. PubChem. [Link]
-
Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth. PMC. [Link]
-
7R,8S-Dihydrodehydrodiconiferyl alcohol. Biopurify. [Link]
-
Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor. PMC. [Link]
-
Synthesis of dihydrodehydrodiconiferyl alcohol and derivatives through intramolecular C–H insertion. ResearchGate. [Link]
-
Dehydrodiconiferyl Alcohol Isolated from Cucurbita moschata Shows Anti-adipogenic and Anti-lipogenic Effects in 3T3-L1 Cells and Primary Mouse Embryonic Fibroblasts. PMC. [Link]
-
8,8-bis-(Dihydroconiferyl)-diferulate displayed impressive cytotoxicity towards a panel of human and animal cancer cells. ResearchGate. [Link]
-
Effects of Alcohol on Histone Deacetylase 2 (HDAC2) and the Neuroprotective Role of Trichostatin A (TSA). PMC. [Link]
-
(+)-Dihydrodehydrodiconiferyl Alcohol-9-O-Beta-D-Glucopyranoside. PubChem. [Link]
-
Anticancer effect of coniferyl alcohol on cholangiocarcinoma cell. SlideShare. [Link]
-
Alcohol in Moderation, Cardioprotection and Neuroprotection: Epidemiological Considerations and Mechanistic Studies. PMC. [Link]
-
Ethanol and Cognition: Indirect Effects, Neurotoxicity and Neuroprotection: A Review. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. app.gs.kku.ac.th [app.gs.kku.ac.th]
- 3. medchemexpress.com [medchemexpress.com]
- 5. CAS 126253-41-6 | 7R,8S-Dihydrodehydrodiconiferyl alcohol [phytopurify.com]
- 6. Dihydrodehydrodiconiferyl alcohol | TNF | TargetMol [targetmol.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Anti-Inflammatory Effect of (7R,8S)-Dehydrodiconiferyl Alcohol-9′Γ-Methyl Ether from the Rhizome of Belamcanda Chinensis: Role of Mir-146a and Mir-155 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside | HCV | 1015175-06-0 | Invivochem [invivochem.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. Ethanol and Cognition: Indirect Effects, Neurotoxicity and Neuroprotection: A Review [mdpi.com]
